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molecular formula C13H14N4 B3198388 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropanenitrile CAS No. 1012879-84-3

2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropanenitrile

Cat. No. B3198388
M. Wt: 226.28 g/mol
InChI Key: TWAYNTXSFMMZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188113B2

Procedure details

A solution of 2,2-dimethyl-3-oxopentanedinitrile (4.0 g, 29 mmol) and phenyl-hydrazine HCl salt (4.6 g, 31 mmol) in EtOH (50 mL) was treated with 2 N HCl solution (10 mL, 20 mmol). The reaction mixture was heated at reflux for 4 h. After cooling down, the mixture was neutralized with NaHCO3 to pH 7-8 and then extracted with EtOAc (3×100 mL). The organics were concentrated and the residue was purified by chromatography to give 2-(5-amino-1-phenyl-1 H-pyrazol-3-yl)-2-methylpropanenitrile (3.5 g, 33% yield, 2 steps). 1HNMR (300 MHz, DMSO-d6): δ 7.56-7.31 (m, 5 H), 5.52 (s, 1 H), 5.45 (br s, 2 H), 1.61 (s, 6 H); MS (ESI) m/z: 227.1(M+H+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([C:5](=O)[CH2:6][C:7]#[N:8])[C:3]#[N:4].Cl.[C:12]1([NH:18][NH2:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl.C([O-])(O)=O.[Na+]>CCO>[NH2:8][C:7]1[N:18]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:19]=[C:5]([C:2]([CH3:10])([CH3:1])[C:3]#[N:4])[CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC(C#N)(C(CC#N)=O)C
Name
Quantity
4.6 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)NN
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C1=CC=CC=C1)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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